

An In-depth Technical Guide to the Spectroscopic Analysis of Piperidine-2-carbaldehyde

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Compound of Interest

Compound Name: Piperidine-2-carbaldehyde

Cat. No.: B177073

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Piperidine-2-carbaldehyde** (CAS No. 144876-20-0). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the characterization of this and similar piperidine derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Piperidine-2-carbaldehyde**. These values are estimations and should be confirmed by experimental analysis.

Table 1: Expected ^1H NMR Spectroscopic Data for **Piperidine-2-carbaldehyde**

Chemical Shift (δ) (ppm)	Multiplicity	Assignment	Notes
~9.5 - 9.7	Singlet (s) or Doublet (d)	Aldehyde proton (-CHO)	The aldehyde proton is highly deshielded. It may appear as a singlet or a doublet due to coupling with the adjacent C2 proton.
~3.0 - 3.2	Multiplet (m)	H-2	The proton on the carbon bearing the aldehyde group.
~2.6 - 3.0	Multiplet (m)	H-6 (equatorial & axial)	Protons on the carbon adjacent to the nitrogen.
~1.2 - 1.9	Multiplet (m)	H-3, H-4, H-5	The remaining methylene protons of the piperidine ring.
Variable	Broad Singlet (br s)	N-H	The chemical shift is dependent on solvent and concentration. May exchange with D ₂ O.

Table 2: Expected ¹³C NMR Spectroscopic Data for **Piperidine-2-carbaldehyde**

Chemical Shift (δ) (ppm)	Assignment	Notes
~200 - 205	C=O (Aldehyde)	The carbonyl carbon is significantly deshielded.
~60 - 65	C-2	The carbon atom attached to the aldehyde group.
~45 - 50	C-6	The carbon atom adjacent to the nitrogen.
~20 - 35	C-3, C-4, C-5	The remaining methylene carbons of the piperidine ring.

Table 3: Expected IR Spectroscopic Data for **Piperidine-2-carbaldehyde**

Wavenumber (cm^{-1})	Intensity	Assignment
~3300 - 3400	Medium, Broad	N-H Stretch
~2930, ~2850	Strong	C-H Stretch (Aliphatic)
~2720	Weak	C-H Stretch (Aldehyde)
~1720 - 1740	Strong	C=O Stretch (Aldehyde)
~1100 - 1200	Medium	C-N Stretch

Table 4: Expected Mass Spectrometry Data for **Piperidine-2-carbaldehyde**

m/z	Fragmentation	Notes
113	$[M]^+$	Molecular ion peak.
112	$[M-H]^+$	Loss of a hydrogen radical.
84	$[M-CHO]^+$	Loss of the formyl group, a common fragmentation for aldehydes. This corresponds to the piperidine ring fragment.
56	Further fragmentation of the piperidine ring.	

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Piperidine-2-carbaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for 1H NMR and 100 MHz or higher for ^{13}C NMR.
- 1H NMR Acquisition:
 - Pulse Sequence: Standard pulse-acquire sequence.
 - Number of Scans: 16 to 64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Referencing: The residual solvent peak is used as an internal standard.

- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse-acquire sequence.
 - Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
 - Referencing: The solvent peak is used as an internal standard.

2.2 IR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

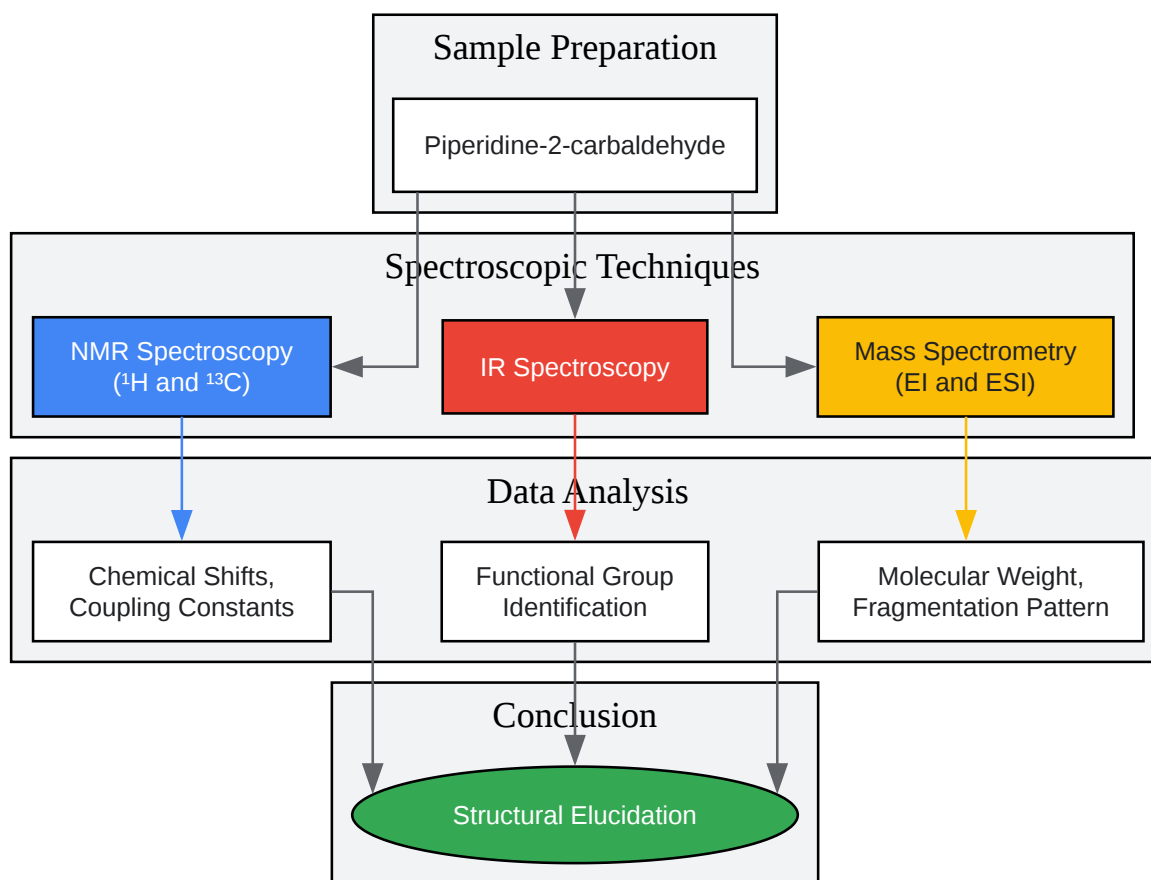
2.3 Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- ESI-MS Protocol (for soft ionization):
 - Ionization Mode: Positive ion mode is typically used for piperidines due to the basicity of the nitrogen atom.
 - Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - MS Scan: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500) to identify the protonated molecule $[\text{M}+\text{H}]^+$.
 - MS/MS Scan: For structural elucidation, select the $[\text{M}+\text{H}]^+$ ion as the precursor ion and perform a product ion scan to observe the fragmentation pattern. The collision energy should be optimized to obtain a rich fragmentation spectrum.
- EI-MS Protocol (for fragmentation analysis):
 - Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Ionization Energy: Standard 70 eV.
 - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of **Piperidine-2-carbaldehyde**.



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Caption: A logical workflow for the spectroscopic analysis of **Piperidine-2-carbaldehyde**.

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